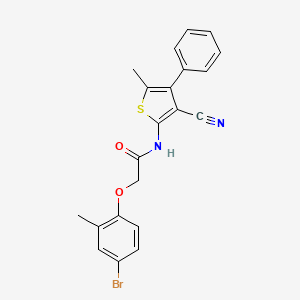
2-(4-bromo-2-methylphenoxy)-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)acetamide
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)acetamide, also known as BMTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMTA belongs to the family of thienylacetamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)acetamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, this compound has been reported to enhance insulin secretion and improve glucose uptake, which could make it useful in the treatment of diabetes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose uptake. This compound has also been reported to have antimicrobial activity against a range of bacteria and fungi.
Advantages and Limitations for Lab Experiments
2-(4-bromo-2-methylphenoxy)-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable and can be stored for long periods of time. However, this compound has some limitations. It is not water-soluble, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)acetamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and mechanism of action against different types of cancer cells. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its efficacy in animal models of inflammation. Additionally, further research is needed to determine its potential as an antidiabetic and antimicrobial agent.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antidiabetic activities, as well as antimicrobial activity against a range of bacteria and fungi. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
2-(4-bromo-2-methylphenoxy)-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)acetamide has potential applications in the field of medicinal chemistry due to its diverse biological activities. It has been reported to exhibit anticancer, anti-inflammatory, and antidiabetic activities. This compound has also been shown to have potential as an antimicrobial agent.
properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2S/c1-13-10-16(22)8-9-18(13)26-12-19(25)24-21-17(11-23)20(14(2)27-21)15-6-4-3-5-7-15/h3-10H,12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJICDRZRACOCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4196500.png)

![2-{[4-allyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4196513.png)
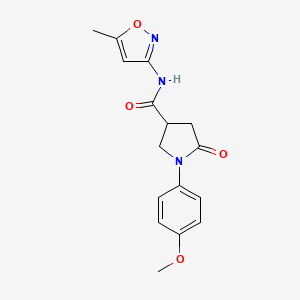
![methyl 4-{5-[(benzylamino)carbonyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl}benzoate](/img/structure/B4196521.png)
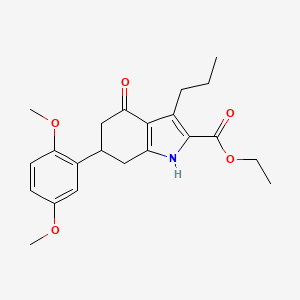
![3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4196533.png)
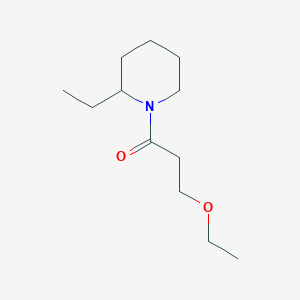
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylmethanamine](/img/structure/B4196544.png)
![3,6-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4196546.png)
![methyl 6-(4-chlorophenyl)-4-[4-(methylthio)phenyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4196564.png)
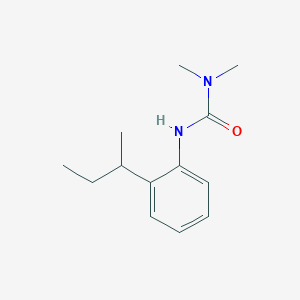
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4196585.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4196596.png)